molecular formula C21H21NO3 B2547163 2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid CAS No. 937605-12-4

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid

Cat. No.: B2547163
CAS No.: 937605-12-4
M. Wt: 335.403
InChI Key: PTZCDQVNXDWXFD-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid is a complex organic compound that features an indole moiety, a ketone group, and a phenyl group substituted with an isopropyl group. This compound is part of the broader class of indole derivatives, which are known for their significant biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The indole and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-4-oxo-4-[4-(propan-2-yl)phenyl]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)-4-oxo-4-(4-propan-2-ylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(2)14-7-9-15(10-8-14)20(23)11-17(21(24)25)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZCDQVNXDWXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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